molecular formula C15H14Cl3N3O3 B11482778 3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole

3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole

Cat. No.: B11482778
M. Wt: 390.6 g/mol
InChI Key: ZKGPNAAQFFQKFI-IHRRRGAJSA-N
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Description

3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE is a complex organic compound that features a unique combination of functional groups, including nitro, trichloromethyl, and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with sodium azide in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of p-toluenesulfonic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The benzopyran moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as DMSO and DMF are often used due to their ability to dissolve a wide range of organic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the trichloromethyl group can yield a carboxylic acid derivative.

Scientific Research Applications

3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE lies in its combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H14Cl3N3O3

Molecular Weight

390.6 g/mol

IUPAC Name

3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole

InChI

InChI=1S/C15H14Cl3N3O3/c1-7-11(8(2)20-19-7)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)21(22)23/h3-6,12-14H,1-2H3,(H,19,20)/t12-,13-,14-/m0/s1

InChI Key

ZKGPNAAQFFQKFI-IHRRRGAJSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)[C@H]2[C@@H]([C@H](OC3=CC=CC=C23)C(Cl)(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)C)C2C(C(OC3=CC=CC=C23)C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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